4,4-Dimethylpiperidine
CAS No.: 4045-30-1
Cat. No.: VC21299103
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4045-30-1 |
---|---|
Molecular Formula | C7H15N |
Molecular Weight | 113.2 g/mol |
IUPAC Name | 4,4-dimethylpiperidine |
Standard InChI | InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 |
Standard InChI Key | IECMOFZIMWVOAS-UHFFFAOYSA-N |
SMILES | CC1(CCNCC1)C |
Canonical SMILES | CC1(CCNCC1)C |
Introduction
Physical and Chemical Properties
4,4-Dimethylpiperidine possesses distinct physical and chemical properties that are important for its handling, storage, and application in various chemical processes. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4,4-Dimethylpiperidine
The compound's relatively high boiling point is indicative of intermolecular hydrogen bonding capabilities, while its moderate LogP value suggests a balance between hydrophilic and hydrophobic characteristics. These properties influence its solubility profile and interaction with various solvents and biological systems .
Structural Characteristics
Molecular Structure
4,4-Dimethylpiperidine features a six-membered heterocyclic ring with a nitrogen atom at position 1 and two methyl groups at position 4. The presence of these methyl groups creates a tertiary carbon center at the 4-position, influencing the conformation and reactivity of the molecule .
The SMILES notation for 4,4-dimethylpiperidine is CC1(C)CCNCC1, while its InChI representation is 1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 . These standardized notations are essential for database searches and computational chemistry applications.
Conformational Analysis
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4,4-dimethylpiperidine, each with specific advantages depending on the starting materials and desired scale.
Hydrogenation of 4,4-Dimethylpyridine
One common approach involves the hydrogenation of 4,4-dimethylpyridine using a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product. This method is particularly useful for industrial-scale production .
Reductive Amination
Chemical Reactions
4,4-Dimethylpiperidine undergoes various chemical reactions characteristic of secondary amines, influenced by the steric effects of the dimethyl groups at the 4-position.
Nucleophilic Substitution Reactions
As a secondary amine, 4,4-dimethylpiperidine can participate in nucleophilic substitution reactions. The nitrogen atom acts as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in the synthesis of more complex molecules, including pharmaceutical intermediates .
Acylation and Alkylation
The secondary amine functionality can undergo N-acylation with acyl chlorides or anhydrides to form amides. Similarly, alkylation reactions with alkyl halides yield tertiary amines. These transformations are fundamental in the synthesis of various 4,4-dimethylpiperidine derivatives with specific functional properties .
Oxidation and Reduction
The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids. Conversely, reduction reactions, typically with reagents like lithium aluminum hydride, can modify substituents on the piperidine ring while preserving the basic structure .
Applications in Pharmaceutical Research
4,4-Dimethylpiperidine has emerged as a valuable building block in pharmaceutical research, contributing to the development of compounds with diverse biological activities.
Antitubercular Compounds
Research has demonstrated the incorporation of 4,4-dimethylpiperidine or its derivatives in the development of antitubercular compounds. Studies have shown that compounds containing the 4,4-dimethylpiperidine moiety exhibit activity against Mycobacterium tuberculosis, including drug-resistant strains .
For example, in the development of pyridine-2-methylamine antitubercular compounds, the 4,4-dimethylpiperidine structure was found to contribute to the activity against M. tuberculosis strain H37Rv and clinically isolated strains of MDR/XDR-TB .
Enzyme Inhibitors
The specific structural features of 4,4-dimethylpiperidine make it valuable in the design of enzyme inhibitors. The piperidine ring can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, while the dimethyl groups contribute to specific binding orientations .
Receptor Ligands
In medicinal chemistry, 4,4-dimethylpiperidine-containing compounds have been investigated as receptor ligands, particularly for targets in the central nervous system. The piperidine structure provides a rigid scaffold that can be modified to optimize binding affinity and selectivity for specific receptors .
Comparison with Related Compounds
Understanding how 4,4-dimethylpiperidine compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Table 2 presents a comparison of 4,4-dimethylpiperidine with several related compounds.
Table 2: Comparison of 4,4-Dimethylpiperidine with Related Compounds
Compound | Structure | Key Differences | Applications |
---|---|---|---|
Piperidine | Six-membered heterocyclic compound with one nitrogen atom | No methyl groups at 4-position | Broader range of applications in organic synthesis |
4-Methylpiperidine | Piperidine with a single methyl group at 4-position | One methyl group instead of two at 4-position | Similar applications but different steric properties |
2,2,6,6-Tetramethylpiperidine | Piperidine with methyl groups at 2- and 6-positions | Methyl groups at different positions | Used as a strong base in organic synthesis |
4,4-Dimethylpiperidine-1-sulfonamide | 4,4-Dimethylpiperidine with sulfonamide group at 1-position | Additional sulfonamide functionality | Pharmaceutical applications, especially antibacterial |
The presence of the two methyl groups at the 4-position of 4,4-dimethylpiperidine imparts distinct steric and electronic properties that influence its reactivity compared to the other piperidine derivatives. This structural uniqueness contributes to its specific applications in pharmaceutical development and organic synthesis .
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